molecular formula C29H34N2O2S B11615259 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one

Cat. No.: B11615259
M. Wt: 474.7 g/mol
InChI Key: XXYALMKGAAXVAX-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps:

    Formation of the spiro structure: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Material Science: Its spiro structure could be useful in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.

Industry

    Polymer Science: The compound could be used in the synthesis of new polymers with desirable mechanical and thermal properties.

    Electronics: Its unique electronic properties could make it useful in the development of new electronic devices.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one
  • 3-Methoxyphenyl phenyl sulfone
  • 4-Methoxyphenyl methyl sulfone
  • Cyclohexyl phenyl sulfone

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its spiro structure and the presence of both methoxy and sulfanyl groups. This combination of features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C29H34N2O2S

Molecular Weight

474.7 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C29H34N2O2S/c1-20(2)14-17-34-28-30-26-24-13-6-5-10-21(24)19-29(15-7-4-8-16-29)25(26)27(32)31(28)22-11-9-12-23(18-22)33-3/h5-6,9-13,18,20H,4,7-8,14-17,19H2,1-3H3

InChI Key

XXYALMKGAAXVAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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